Cas no 160199-05-3 (2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine)
![2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/160199-05-3x500.png)
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyridine
- 2,4-Dichloro-[1]benzothieno[3,2-d]pyrimidine
- 2,4-dichloro-benzo[4,5]thieno[3,2-d]pyrimidine
- 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
- AB70245
- OL10067
- 2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine
- MFCD13190347
- CS-0112436
- 160199-05-3
- SCHEMBL2534139
- BSWVSKQCYPFXJF-UHFFFAOYSA-N
- 4,6-dichloro-8-thia-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene
- SY261308
- DB-111723
- AKOS037648772
- s12189
- C10H4Cl2N2S
- [1]Benzothieno[3,2-d]pyrimidine, 2,4-dichloro-
- BS-15556
- 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
-
- MDL: MFCD13190347
- Inchi: 1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
- InChI Key: BSWVSKQCYPFXJF-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C3C=CC=CC=3S2)N=C(N=1)Cl
Computed Properties
- Exact Mass: 253.9472247 g/mol
- Monoisotopic Mass: 253.9472247 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54
- XLogP3: 4.6
- Molecular Weight: 255.12
Experimental Properties
- Density: 1.619±0.06 g/cm3(Predicted)
- Solubility: Insuluble (2.8E-3 g/L) (25 ºC),
- pka: -0.76±0.40(Predicted)
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM336725-25g |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine |
160199-05-3 | 95%+ | 25g |
$456 | 2023-01-01 | |
eNovation Chemicals LLC | D683157-50g |
2,4-dichloro-benzo[4,5]thieno[3,2-d]pyrimidine |
160199-05-3 | 95% | 50g |
$485 | 2024-05-24 | |
Chemenu | CM336725-5g |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine |
160199-05-3 | 95%+ | 5g |
$198 | 2021-06-16 | |
Chemenu | CM336725-1g |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine |
160199-05-3 | 95%+ | 1g |
$58 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW332-5g |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine |
160199-05-3 | 95% | 5g |
931.0CNY | 2021-07-14 | |
Chemenu | CM336725-250mg |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine |
160199-05-3 | 95%+ | 250mg |
$27 | 2021-06-16 | |
abcr | AB511945-1g |
2,4-Dichloro-benzo[4,5]thieno[3,2-d]pyrimidine; . |
160199-05-3 | 1g |
€78.90 | 2024-08-02 | ||
abcr | AB511945-5g |
2,4-Dichloro-benzo[4,5]thieno[3,2-d]pyrimidine; . |
160199-05-3 | 5g |
€114.70 | 2024-08-02 | ||
Ambeed | A991987-5g |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine |
160199-05-3 | 95% | 5g |
$39.0 | 2025-03-03 | |
Aaron | AR001SG3-5g |
[1]Benzothieno[3,2-d]pyrimidine, 2,4-dichloro- |
160199-05-3 | 95% | 5g |
$13.00 | 2025-02-11 |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine Suppliers
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine Related Literature
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
5. Book reviews
Additional information on 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
Recent Advances in the Study of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS: 160199-05-3) in Chemical Biology and Pharmaceutical Research
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS: 160199-05-3) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound belongs to the benzo[4,5]thieno[3,2-d]pyrimidine class, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of chlorine substituents at the 2 and 4 positions further enhances its reactivity and potential for selective interactions with biological targets. Recent studies have explored its synthesis, structural modifications, and pharmacological evaluations, making it a promising candidate for further investigation.
One of the key areas of research involving 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with various diseases, including cancer. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These findings suggest its potential as a therapeutic agent for targeted cancer therapies. Structural-activity relationship (SAR) studies have further elucidated the importance of the chlorine substituents in enhancing binding affinity and selectivity.
In addition to its kinase inhibitory properties, 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine has also been investigated for its antimicrobial activity. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, highlighting its potential as a novel antibiotic scaffold. Further optimization of the compound's structure could lead to improved efficacy and reduced toxicity.
The synthesis of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine has also seen advancements in recent years. Traditional synthetic routes often involved multi-step processes with low yields, but recent developments in catalytic methods have streamlined its production. For instance, a palladium-catalyzed cross-coupling reaction has been employed to achieve higher yields and greater purity. These improvements are critical for scaling up production for preclinical and clinical studies. Additionally, computational modeling has been utilized to predict the compound's physicochemical properties and optimize its drug-like characteristics.
Despite its promising potential, challenges remain in the development of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine as a therapeutic agent. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and formulation strategies. Recent preclinical studies have explored the use of nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile. These innovations could pave the way for its successful translation into clinical trials.
In conclusion, 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS: 160199-05-3) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and drug delivery, position it as a valuable candidate for further exploration. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy in vivo to unlock its full therapeutic potential.
160199-05-3 (2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine) Related Products
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 249916-07-2(Borreriagenin)

